Hexafluoroacetone
Overview
Description
Hexafluoroacetone (HFA) is a chemical compound with the formula (CF3)2CO . It is structurally similar to acetone, but its reactivity is markedly different . It is a colorless, toxic, highly reactive gas . At ambient temperatures, it is likely to generate a considerable amount of vapor . It is used in the production of other chemicals .
Synthesis Analysis
The industrial route to HFA involves treatment of hexachloroacetone with HF . Conventional batch synthesis of HFA, an important pharmaceutical intermediate, suffers from complex catalyst preparation, harsh reaction conditions (up to 200 °C), and low selectivity . A study developed a continuous flow system that employs a micro packed-bed reactor (MPBR) filled with Lewis acid catalysts . After 14 rounds of experiments, the best results were found with a conversion of 98.6%, selectivity of 99.9%, and an energy cost of 0.121 kWh per kg of product at 25.1 °C, atmospheric pressure, and a GHSV of 931.5 h−1 reaction conditions .
Molecular Structure Analysis
Hexafluoroacetone is a fluorohydrin, which are alcohols substituted by a fluorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups .
Chemical Reactions Analysis
The main methods for the preparation of HFA are gas-phase exchange, oxidation, and isomerization . Both gas-phase exchange and oxidation methods have disadvantages, such as harsh reaction conditions, complicated catalyst preparation, and multiple side reactions . On the other hand, catalytic isomerization is considered a more desirable method for the industrial preparation of high-purity hexafluoropropylene oxide (HFPO) hydrates .
Physical And Chemical Properties Analysis
Hexafluoroacetone is a colorless gas with a musty odor . It is hygroscopic, nonflammable, and highly reactive . It reacts with water or water vapor to form a highly acidic product . When heated to high temperatures, it emits toxic fluoride fumes .
Scientific Research Applications
Synthesis of Organic Fluoric Materials : HFA is a key intermediate for synthesizing organic fluoric materials. It can be prepared via various methods, including oxidation of octafluoroisobuten, oxidation of hexafluoropropylene, and isomerization of hexafluoropropylene oxide, with the latter being most ideal for industrialization (Ge Cheng-li, 2007).
Preparation of Fluorinated Organic Molecules : An amidinate salt of hexafluoroacetone hydrate, a new reagent, is used for preparing fluorinated organic molecules through nucleophilic trifluoromethylation reactions (Mark V. Riofski, A. D. Hart, David A. Colby, 2013).
Amino Acid and Peptide Chemistry : HFA serves as a protecting group and activation reagent in amino acid and peptide chemistry. It is particularly effective in synthesizing γ-oxo α-amino acid derivatives from aspartic acid (K. Burger, M. Rudolph, H. Neuhauser, 1991).
Source of CF3 Radicals : HFA's photolysis is used to generate CF3 radicals, which are essential in various chemical reactions (C. Kibby, R. E. Weston, 1968).
Manufacturing of SiO2-based Aerogels : HFA hydrate significantly impacts the physicochemical parameters of SiO2 aerogels, such as enhancing their specific surface areas (S. A. Lermontov et al., 2015).
Fluorescent Properties : The fluorescent properties of hexafluoroacetone, including its fluorescent lifetime and enhancement in the gas phase, have been extensively studied (W. Ware, Melvyn L. Dutton, 1967).
Hexafluoroisopropanol Functionalized Derivatives : HFA trihydrate undergoes efficient carbonyl-ene reactions with various alkenes, yielding hexafluoroisopropanol functionalized derivatives (M. Sridhar et al., 2009).
Inorganic Chemistry Applications : HFA's inorganic chemistry aspects, including reactions with various compounds and its reactivity due to an electron-deficient carbonyl group, are noteworthy (M. Witt, K. S. Dhathathreyan, H. Roesky, 1988).
Safety And Hazards
Hexafluoroacetone is toxic and may be fatal if inhaled, ingested, or absorbed through skin . It is an irritant to skin, eyes, and mucous membranes . Vapors are extremely irritating and corrosive . Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite . Fire will produce irritating, corrosive, and/or toxic gases .
Future Directions
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-2(5,6)1(10)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZWSGALLODQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O, Array | |
Record name | HEXAFLUOROACETONE | |
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Record name | HEXAFLUOROACETONE | |
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Related CAS |
10543-95-0 (monohydrate), 13098-39-0 (sesquihydrate), 32836-39-8 (dihydrate), 34202-69-2 (trihydrate) | |
Record name | Hexafluoroacetone | |
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DSSTOX Substance ID |
DTXSID9043778 | |
Record name | Hexafluoroacetone | |
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Molecular Weight |
166.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoroacetone is a colorless, toxic, and highly reactive gas. At ambient temperatures, it is likely to generate a considerable amount of vapor. It is an irritant to skin, eyes and mucous membranes and is toxic by ingestion, skin absorption, and inhalation. When heated to high temperatures it emits toxic fluoride fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture and rocket. It is used in the production of other chemicals., Liquid, Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.]; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a musty odor., Colorless gas with a musty odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | HEXAFLUOROACETONE | |
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Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |
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Boiling Point |
-18 °F at 760 mmHg (NIOSH, 2023), -27 °C, -28 °C, -18 °F | |
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Record name | Hexafluoroacetone | |
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Solubility |
Reacts with water (NIOSH, 2023), Solubility in water: reaction, releasing heat, Reacts | |
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Density |
1.33 G/ML @ 25 °C (LIQUID), DENSITY: 1.65 @ 25 °C (LIQUID), 5.76(relative gas density) | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
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Vapor Density |
5.76 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.7 | |
Record name | HEXAFLUOROACETONE | |
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Vapor Pressure |
5.8 atm (NIOSH, 2023), 5.0 mm Hg @ 25 °C, from experimentally derived coefficients, 5.8 atm | |
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Product Name |
Hexafluoroacetone | |
Color/Form |
COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |
CAS RN |
684-16-2 | |
Record name | HEXAFLUOROACETONE | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Propanone, 1,1,1,3,3,3-hexafluoro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/UC256250.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-188 °F (NIOSH, 2023), -125.45 °C @ 101.3 kPa, -129 °C, -188 °F | |
Record name | HEXAFLUOROACETONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3566 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-PROPANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2896 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAFLUOROACETONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEXAFLUOROACETONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/483 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Hexafluoroacetone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0319.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.